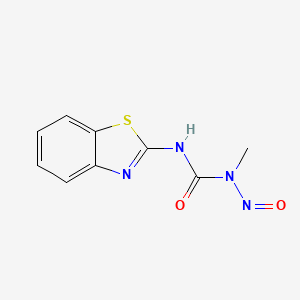

N-Nitrosobenzthiazuron

Description

Structure

3D Structure

Properties

CAS No. |

51542-33-7 |

|---|---|

Molecular Formula |

C9H8N4O2S |

Molecular Weight |

236.25 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C9H8N4O2S/c1-13(12-15)9(14)11-8-10-6-4-2-3-5-7(6)16-8/h2-5H,1H3,(H,10,11,14) |

InChI Key |

WLIJZJZXWRTQIH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1=NC2=CC=CC=C2S1)N=O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Formation Mechanisms of N Nitrosobenzthiazuron

Precursor Chemistry and Reactant Systems

The synthesis of N-Nitrosobenzthiazuron is fundamentally dependent on the chemical properties of its primary precursor, Benzthiazuron (B162183), and its reaction with specific nitrosating agents.

Formation from Benzthiazuron and Nitrosating Agents

This compound is the direct product of the N-nitrosation of the herbicide Benzthiazuron, which is chemically identified as N-(2-benzothiazolyl)-N′-methylurea. researchgate.nettandfonline.comtarbaweya.org This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the methylurea (B154334) side chain. nih.govnih.gov

The transformation is achieved by reacting Benzthiazuron with a nitrosating agent. Common nitrosating agents capable of this conversion include:

Nitrous acid (HNO₂) : This is a key reactant, typically generated in situ (in the reaction mixture) by treating a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid. epa.govorgsyn.org

Other Nitrosating Species : Under acidic conditions, nitrous acid can form more potent nitrosating agents like nitrous anhydride (B1165640) (N₂O₃) or the nitrous acidium ion (H₂NO₂⁺), which then react with the amine precursor. epa.gov Alternative reagents such as tert-butyl nitrite (TBN) have also been used for N-nitrosation reactions under various conditions, including solvent-free environments. rsc.org

Table 1: Precursors for this compound Synthesis

| Precursor | Nitrosating Agent Examples | Resulting Compound |

|---|---|---|

| Benzthiazuron (N-(2-benzothiazolyl)-N′-methylurea) | Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) | This compound |

| tert-Butyl Nitrite (TBN) | This compound |

Investigation of Nitrite and Amine Reactivity in this compound Synthesis

The formation of N-nitroso compounds is a well-studied reaction involving primary, secondary, and tertiary amines with a nitrosating agent. nih.gov Benzthiazuron, as a substituted N-methylurea, possesses a secondary amine-like nitrogen atom within its structure, making it susceptible to nitrosation. researchgate.netnih.gov The general reaction for the nitrosation of a secondary amine (R₂NH) proceeds as follows:

R₂NH + HNO₂ → R₂N-N=O + H₂O

The reactivity in this process is governed by several factors. The amine's basicity plays a crucial role; less basic amines are generally more reactive. The reaction mechanism involves the electrophilic attack of the active nitrosating species on the unprotonated amine's free electron pair. epa.gov Studies on other pesticides with similar structures, such as carbaryl (B1668338) and propoxur, have also demonstrated their conversion to N-nitroso derivatives, highlighting a common reaction pathway for this class of compounds. researchgate.netepa.gov

Reaction Conditions and Kinetic Considerations for this compound Formation

The rate and efficiency of this compound synthesis are highly dependent on the specific reaction conditions employed. Key factors include pH, temperature, and reaction time. epa.govnih.gov

Influence of pH on Nitrosation Reactions

The pH of the reaction medium has a profound effect on the kinetics of nitrosation. nih.gov The reaction rate is typically acid-catalyzed. This is because acidic conditions are necessary to convert nitrite ions into the active nitrosating agent, nitrous acid, and its subsequent reactive forms like N₂O₃. epa.gov

However, the influence of pH is complex. While lower pH increases the concentration of the active nitrosating species, it also increases the protonation of the amine precursor. Since the nitrosating agent reacts with the unprotonated, free amine, excessively low pH can decrease the concentration of the reactive amine species, thereby slowing the reaction. For many secondary amines, this results in a bell-shaped pH-rate profile, with the maximum reaction rate often observed in a moderately acidic range of approximately pH 3-4. At neutral or alkaline pH, the chemical nitrosation reaction is significantly slower, though it may be catalyzed by other species. epa.gov

Table 2: General Influence of pH on Nitrosation Rate

| pH Range | Effect on Reactants | Overall Reaction Rate |

|---|---|---|

| Strongly Acidic (pH < 2) | High concentration of nitrosating agent (e.g., H₂NO₂⁺), but low concentration of unprotonated amine. | Sub-optimal, often decreases as pH drops further. |

| Moderately Acidic (pH 3-4) | Optimal balance between the concentration of the active nitrosating species and the available unprotonated amine. | Generally maximal for many amine precursors. |

| Neutral to Alkaline (pH > 7) | Low concentration of the chemical nitrosating agent (HNO₂). | Very slow, though catalysis by other factors can occur. |

Temperature and Time Dependence in this compound Formation

As with most chemical reactions, temperature influences the rate of this compound formation. Increased temperature generally accelerates the reaction rate. However, N-nitroso compounds, particularly N-nitrosoureas, can be thermally unstable. wikipedia.org Therefore, syntheses are often conducted at controlled, low temperatures (e.g., in an ice bath) to prevent the decomposition of the desired product and minimize the formation of by-products. orgsyn.org

The reaction time required to achieve a high yield of this compound depends on the specific concentrations of the reactants, the temperature, and the pH. Kinetic studies on various nitrosation reactions show that the process can range from minutes to several hours. epa.gov

By-product Formation and Purity Considerations in Synthesis

The synthesis of this compound is not always perfectly efficient and can lead to the formation of by-products, which necessitates purification of the final product. While specific studies detailing the by-products of this compound synthesis are limited, potential impurities can be inferred from the general chemistry of nitrosation and the stability of N-nitrosoureas.

Potential sources of impurities include:

Unreacted Starting Materials : Incomplete reaction can leave residual Benzthiazuron and nitrosating agents in the product mixture.

Decomposition Products : N-nitrosoureas are known to be unstable and can decompose, especially when exposed to heat, light, or non-optimal pH conditions. wikipedia.org The synthesis of the related compound N-nitrosomethylurea, for instance, requires careful temperature control to yield a pure product. orgsyn.org

Denitrosation : The nitrosation reaction can be reversible under certain conditions, leading to the cleavage of the nitroso group and the reformation of the parent compound, Benzthiazuron.

Given these possibilities, purification steps such as washing the crude product with cold water to remove unreacted reagents, followed by recrystallization, are likely necessary to obtain this compound of high purity. orgsyn.org

Chemical Reactivity, Transformation, and Degradation Mechanisms of N Nitrosobenzthiazuron

Hydrolytic Stability and Decomposition Pathways

The stability of N-nitrosoureas in aqueous environments is highly dependent on the pH of the solution. These compounds can undergo decomposition through various pathways, including acid-catalyzed hydrolysis and photodecomposition.

The acid-catalyzed hydrolysis of N-nitrosamides, a class to which N-Nitrosobenzthiazuron belongs, is a known decomposition pathway. nih.gov In acidic conditions, the hydrolysis of N-nitrosamides can occur as a competing reaction to N-nitrosation. nih.gov

The general mechanism for the acid-catalyzed hydrolysis of amides involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine moiety result in the formation of a carboxylic acid and an amine.

For N-nitrosamides, the presence of the nitroso group introduces additional complexities. Theoretical studies on N-nitrosoamines suggest that protonation can occur at either the amino nitrogen or the nitroso oxygen. hesiglobal.org While N-protonation can lead to denitrosation, O-protonation is also a significant pathway. hesiglobal.org The decomposition of nitrosoureas can be initiated by the loss of a proton from the amino group and the addition of a proton to the nitroso group. nih.gov

Table 1: General Steps in Acid-Catalyzed Hydrolysis of N-Nitrosamides

| Step | Description |

| 1. Protonation | The carbonyl oxygen or the nitroso oxygen is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| 4. Proton Transfer | Intramolecular proton transfers occur. |

| 5. Elimination | The molecule breaks down, leading to the formation of various decomposition products. |

This table presents a generalized pathway, and the specific products for this compound have not been experimentally determined.

N-nitrosamides are known to be photolabile and can undergo decomposition upon exposure to light. nih.govnih.gov The primary photolytic process for N-nitrosamides involves the cleavage of the nitrogen-nitrogen bond, forming a nitroso radical and an amide radical. nih.gov This is in contrast to their thermal decomposition, which typically involves the cleavage of the acyl-nitrogen bond. nih.gov

In acidic media, the photolysis of N-nitrosamides can lead to denitrosation through the photoelimination of the [NOH] group, resulting in the formation of alkylidenimides. These intermediates can then undergo secondary reactions to yield corresponding aldehydes. nih.gov In neutral media, the initially formed amide radical can abstract a hydrogen atom intramolecularly, leading to the formation of a C-nitroso compound, which can then tautomerize to an oxime or dimerize. nih.gov

Studies on N-nitrosamines in neutral media have shown that the cleavage of the N-N bond is a facile process. nih.gov However, in the absence of radical scavengers, the reformation of the nitrosamine (B1359907) can be rapid. nih.gov In the presence of oxygen, photo-oxygenation to the corresponding nitramine can occur. nih.gov

Table 2: Potential Photodecomposition Products of N-Nitrosamides

| Condition | Primary Process | Potential Products |

| Acidic Media | N-N bond cleavage, photoelimination of [NOH] | Alkylidenimides, Aldehydes |

| Neutral Media | N-N bond cleavage | C-nitroso compounds, Oximes |

| Presence of Oxygen | Photo-oxygenation | Nitramines |

This table outlines general photodecomposition pathways for N-nitrosamides; specific products for this compound require experimental validation.

Oxidative Transformations and Metabolite Formation (Non-Clinical Focus)

The metabolic activation of N-nitroso compounds is a critical area of study due to its implications for their biological effects. Cytochrome P450 enzymes play a central role in these transformations.

N-nitrosamines require metabolic activation to exert their biological effects, a process generally catalyzed by cytochrome P450 (CYP) enzymes. hesiglobal.orgnih.gov This activation typically involves the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group.

The specific CYP isoforms involved in the metabolism of N-nitrosamines can vary depending on the structure of the compound. For instance, CYP2E1 is primarily involved in the activation of N-nitrosamines with smaller alkyl chains, while the contribution of other isoforms like CYP2A6 increases with the size of the alkyl groups. nih.gov

The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is the enzymatic α-hydroxylation by cytochrome P450. hesiglobal.org This reaction leads to the formation of a highly unstable α-hydroxynitrosamine intermediate.

This intermediate spontaneously decomposes to yield an alkyldiazohydroxide and an aldehyde or ketone. The alkyldiazohydroxide is also unstable and can further break down to generate a reactive alkylating species, such as a carbocation, which can then interact with cellular macromolecules.

Table 3: General Pathway of α-Hydroxynitrosamine Formation and Decomposition

| Step | Reactant | Enzyme/Condition | Product(s) |

| 1. α-Hydroxylation | N-Nitrosamine | Cytochrome P450 | α-Hydroxynitrosamine |

| 2. Spontaneous Decomposition | α-Hydroxynitrosamine | Aqueous environment | Alkyldiazohydroxide + Aldehyde/Ketone |

| 3. Formation of Alkylating Agent | Alkyldiazohydroxide | Spontaneous | Alkyl carbocation + N₂ + OH⁻ |

This table illustrates the generally accepted mechanism for the metabolic activation of N-nitrosamines. The specific intermediates and final products for this compound have not been characterized.

Recent research has proposed an alternative or additional pathway in the metabolism of N-nitrosamines involving the processive oxidation of the initially formed α-hydroxynitrosamine. nih.govnih.gov In this mechanism, the unstable α-hydroxynitrosamine is further oxidized by the cytochrome P450 enzyme before it can be released from the active site. This second oxidation step results in the formation of a nitrosamide. nih.govnih.gov

Role of Reactive Oxygen Species in this compound Transformation

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.gov In biological systems, ROS are natural byproducts of aerobic metabolism and play dual roles as both damaging agents and signaling molecules. nih.govmdpi.com The transformation of xenobiotics, including N-nitroso compounds, can be influenced by the cellular redox environment.

While direct studies on the role of ROS in this compound transformation are not extensively detailed in the available literature, the metabolism of many N-nitrosamines is known to involve oxidative processes, often mediated by cytochrome P450 (CYP450) enzymes. mdpi.comnih.gov This metabolic activation is a critical step that generates reactive electrophilic intermediates. The process of xenobiotic metabolism itself can sometimes lead to an increase in ROS production. nih.gov

ROS can potentially contribute to the transformation of this compound through several theoretical mechanisms:

Modulation of Metabolic Enzymes: ROS can influence the activity of enzymes responsible for metabolizing this compound, such as the CYP450 family. mdpi.com Oxidative stress can alter the expression and function of these enzymes, thereby affecting the rate and pathway of transformation.

Direct Chemical Reaction: Highly reactive species like the hydroxyl radical could potentially react directly with the this compound molecule, leading to its degradation or transformation into different products.

Induction of Signaling Pathways: ROS are known to activate various cellular signaling pathways, including those involved in stress responses and the regulation of metabolizing enzymes. nih.govmdpi.com For instance, ROS can activate transcription factors like Nrf2, which controls the expression of antioxidant and detoxification enzymes. mdpi.com This could indirectly influence the breakdown of the compound.

The interplay between ROS and the metabolic pathways of this compound is complex. Elevated ROS levels might enhance the metabolic activation that leads to reactive intermediates, but they can also trigger cellular defense mechanisms that could lead to detoxification. nih.gov

Interactions with Biological Macromolecules (Mechanistic Perspective, Non-Clinical)

The biological activity of this compound from a mechanistic standpoint is largely attributed to its ability, following metabolic activation, to interact with and modify critical cellular macromolecules like nucleic acids and proteins. mdpi.commarquette.edu These interactions are primarily covalent in nature and can disrupt the normal function of these macromolecules.

Molecular Mechanisms of DNA Interaction and Adduct Formation

N-nitrosamines are generally not reactive towards DNA themselves but require metabolic activation to become potent alkylating agents. nih.govepa.gov This bioactivation is a key feature of their mechanism of interaction with DNA. mdpi.com For this compound, as with other N-nitrosamines, this process is presumed to be mediated primarily by cytochrome P450 enzymes. mdpi.comnih.gov

The proposed mechanism involves the following steps:

α-Hydroxylation: The initial and rate-determining step is the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. nih.gov

Formation of Unstable Intermediates: This α-hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine, which spontaneously decomposes. nih.govresearchgate.net

Generation of Electrophiles: The decomposition releases a reactive electrophile, such as a diazonium ion or a carbonium ion (carbenium ion). nih.govepa.gov

DNA Alkylation: These highly reactive electrophilic intermediates then attack nucleophilic sites on the DNA molecule, forming covalent bonds known as DNA adducts. mdpi.comatdbio.com

The primary targets for alkylation on the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. atdbio.com The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly susceptible due to their high nucleophilicity and accessibility within the DNA grooves. atdbio.com The formation of these adducts can lead to miscoding during DNA replication and transcription, potentially initiating mutagenic events. mdpi.compsu.edu The genetic activity of this compound has been observed in studies with Saccharomyces cerevisiae, where it was found to induce mitotic gene conversion, indicating its ability to alter genetic material. researchgate.net

Below is a table summarizing common DNA adducts formed by the reactive metabolites of N-nitrosamines, which are analogous to those potentially formed by this compound.

| DNA Base | Common Adduct Type | Potential Consequence |

| Guanine (G) | O⁶-alkylguanine | Miscoding, leading to G:C to A:T transitions. psu.edu |

| N7-alkylguanine | Most frequent adduct; can lead to depurination, creating an abasic site. psu.edurarediseasesjournal.com | |

| Adenine (A) | N3-alkyladenine | Can block DNA replication. |

| Thymine (T) | O²-alkylthymine, O⁴-alkylthymine | Promutagenic lesions. mdpi.compsu.edu |

| Cytosine (C) | O²-alkylcytosine | Miscoding lesion. mdpi.com |

This table is based on general findings for N-nitrosamines and represents potential interactions for this compound.

Protein Binding and Enzyme Inhibition Mechanisms

Beyond DNA, the reactive electrophilic metabolites generated from this compound can also react with other biological nucleophiles, including amino acid residues in proteins. europa.eu This covalent binding can significantly alter the structure and function of proteins, leading to enzyme inhibition or disruption of cellular processes. libretexts.org

The mechanism of protein binding is similar to that of DNA adduction, involving the attack of a nucleophilic amino acid side chain on the electrophilic metabolite.

Key Nucleophilic Amino Acid Residues:

Cysteine: The sulfhydryl group (-SH) is a strong nucleophile.

Lysine: The ε-amino group (-NH₂) is nucleophilic.

Histidine: The imidazole (B134444) ring contains nucleophilic nitrogen atoms.

Methionine: The sulfur atom can be a target.

The covalent modification of a protein can lead to enzyme inhibition through several mechanisms:

Irreversible Inhibition: The covalent bond formed between the metabolite and the enzyme is stable and essentially permanent, leading to irreversible loss of enzyme activity. researchgate.net This is often referred to as suicide inhibition if the enzyme itself activates the inhibitor. researchgate.net

Active Site Modification: If the binding occurs at or near the enzyme's active site, it can directly block the substrate from binding. libretexts.org

Allosteric Inhibition: Binding at a site other than the active site (an allosteric site) can induce a conformational change in the enzyme, altering the shape of the active site and reducing its efficacy. libretexts.org

The table below lists key amino acid residues that are potential targets for covalent binding by reactive electrophiles.

| Amino Acid | Nucleophilic Group | Potential Site of Interaction |

| Cysteine | Sulfhydryl (-SH) | Highly reactive nucleophile. europa.eu |

| Lysine | ε-Amino (-NH₂) | Can be targeted by electrophiles. europa.eu |

| Histidine | Imidazole Ring | Contains nucleophilic nitrogen atoms. |

| Serine | Hydroxyl (-OH) | A weaker nucleophile than cysteine. |

| Tyrosine | Phenolic Hydroxyl | Can be a target for certain electrophiles. |

This table outlines general principles of protein-electrophile interactions.

The binding of drugs and xenobiotics to plasma proteins, such as human serum albumin (HSA), is another important interaction. ddg-pharmfac.netnih.gov While specific data for this compound is scarce, compounds with its general characteristics may bind reversibly to transport proteins, which influences their distribution and bioavailability in a biological system. ddg-pharmfac.net

Environmental Fate and Abiotic/biotic Degradation of N Nitrosobenzthiazuron

Atmospheric Chemistry and Photodegradation Kinetics

The atmospheric fate of N-Nitrosobenzthiazuron is primarily governed by photolysis and reaction with photochemically generated radicals.

Photolysis : The N-N=O functional group characteristic of nitrosamines absorbs ultraviolet (UV) light, leading to its rapid decomposition. epa.gov This direct photolysis is a major degradation pathway for nitrosamines in the atmosphere. The rate of photolysis depends on the intensity of solar radiation, which varies with factors like altitude, latitude, and cloud cover. cmascenter.org For many trace gases, photodissociation is the primary initiation step for atmospheric chemical reactions. cmascenter.org The photolysis rate, or J-value, is calculated by integrating the actinic flux, the compound's absorption cross-section, and its quantum yield over the relevant wavelengths. cmascenter.orgrsc.org For instance, the photolysis of NO2 is a key driver of tropospheric chemistry and is influenced by factors such as surface albedo from ice and snow. copernicus.orgresearchgate.net While a specific quantum yield for this compound is not available, other organic nitroso compounds are known to be susceptible to photodecomposition at sunlight wavelengths.

Reaction with Hydroxyl Radicals (•OH) : The hydroxyl radical is a highly reactive species in the troposphere, often referred to as the "detergent" of the atmosphere. wikipedia.org It initiates the degradation of many volatile organic compounds (VOCs) by abstracting a hydrogen atom. wikipedia.org Although this compound is a semi-volatile compound, any portion that partitions into the gas phase would be subject to reaction with •OH. The half-life for this reaction can be very short, on the order of hours for many organic pollutants. wikipedia.org However, due to its extremely short in-vivo half-life (approx. 10⁻⁹ seconds), direct measurement of its atmospheric reaction rates is challenging. wikipedia.orgnih.govfrontiersin.org

Given these pathways, this compound is not expected to persist for long periods in the atmosphere.

Aquatic Environmental Transformations

In aquatic systems, the fate of this compound is determined by its stability towards hydrolysis and its susceptibility to degradation by light.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of N-nitroso compounds in water is highly dependent on pH. N-nitroso ureas, such as N-Nitroso-N-ethylurea, are known to be sensitive to moisture and can be decomposed by strong bases. nj.gov The hydrolysis of N-methyl-N-nitrosourea is first-order, with a rate that increases sharply above pH 8. nih.gov This base-induced hydrolysis is initiated by the deprotonation of the carbamoyl (B1232498) group. nih.gov Conversely, the formation of many N-nitroso compounds from their amine or urea (B33335) precursors and nitrite (B80452) is favored under acidic conditions. researchgate.netgoogle.com This suggests that the stability of the N-nitroso bond is pH-dependent. While specific kinetic data for this compound is unavailable, it is expected to exhibit pH-dependent stability, potentially degrading under both acidic and alkaline conditions, a common characteristic for this class of compounds. copernicus.orgnih.gov

Photolytic degradation is a significant pathway for the removal of nitrosamines from water. sci-hub.se Irradiation with UV light can efficiently and irreversibly break the N-NO bond, a process known as photolysis. oak.go.kr Studies on various N-nitrosamines have shown that they are rapidly decomposed upon exposure to UV light. sci-hub.se

The rate of photodegradation generally follows pseudo-first-order kinetics. gdut.edu.cn The efficiency of this process is influenced by several factors, including the initial concentration of the compound, the intensity of the light source, and the pH of the water. oak.go.krgdut.edu.cn For instance, studies on N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) showed that a lower pH is a favorable condition for their photolytic degradation. oak.go.kr The presence of other substances in the water, such as natural organic matter (NOM) or mineral ions, can also affect photodegradation rates by acting as photosensitizers or by absorbing UV light. mdpi.com

Although a specific quantum yield for this compound has not been reported, it is expected to be susceptible to direct photolysis due to the N-nitroso chromophore absorbing in the solar spectrum. ethz.ch The table below shows photolysis data for other N-nitrosamines, illustrating the general susceptibility of this compound class to photodegradation in water.

Table 1: Aqueous Photodegradation Data for Selected N-Nitrosamines

| Compound | Rate Constant (L/W-min) | Half-life (min) | Conditions |

| N-nitrosodiethylamine (NDEA) | 1.8 x 10⁻² | 6.4 | 4W Hg lamp, 40°C |

| N-nitrosodibutylamine (NDBA) | 2.6 x 10⁻² | 4.3 | 4W Hg lamp, 40°C |

| N-nitrosodimethylamine (NDMA) | 2.6 x 10⁻² | 4.3 | 4W Hg lamp, 40°C |

| N-nitrosodiethanolamine (NDELA) | 2.3 x 10⁻² | 4.9 | 4W Hg lamp, 40°C |

| N-nitrosopyrrolidine (NPYR) | 1.4 x 10⁻² | 8.5 | 4W Hg lamp, 40°C |

This table presents data for analogous compounds to illustrate the typical behavior of nitrosamines. Data sourced from Afzal et al. (2016). sci-hub.se

Soil and Sediment Interactions

Adsorption is the process by which a chemical binds to the surface of soil particles, while desorption is the release of the bound chemical back into the soil solution. The extent of adsorption is often described by the soil-water partition coefficient (Kd) or, more commonly, the organic carbon-normalized partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests weak adsorption and high mobility in soil. chemsafetypro.com

For neutral organic compounds, adsorption is strongly correlated with the compound's hydrophobicity (often estimated by the octanol-water partition coefficient, Kow) and the organic carbon content of the soil. ecetoc.org Research on N-nitrosoatrazine, another nitrosated pesticide derivative, showed that it was more strongly adsorbed to soil (average Koc = 495) than its parent compound, atrazine (B1667683) (average Koc = 123). researchgate.netacs.org This suggests that the nitrosation of a parent pesticide can significantly alter its sorption behavior. Given the structure of this compound, it is expected to be a neutral organic compound with moderate hydrophobicity, leading to significant adsorption in soils, particularly those with higher organic matter content.

The sorption of this compound in soil involves interactions with both the organic and mineral components of the soil matrix.

Organic Phases : Soil organic matter (SOM) is a primary sorbent for many non-ionic organic chemicals. nih.gov The mechanism is often described as a partitioning process, where the chemical moves from the aqueous phase into the three-dimensional, lipophilic matrix of the SOM. The aromatic rings and alkyl group in this compound would contribute to hydrophobic interactions with SOM.

Mineral Phases : Clay minerals and metal oxides (e.g., iron and aluminum oxides) provide surfaces for adsorption. researchgate.netresearchgate.net While cationic compounds can bind strongly to negatively charged clay surfaces through ion exchange, neutral molecules like this compound interact via weaker forces such as van der Waals forces and hydrogen bonding. nih.govsemanticscholar.org The interaction with mineral surfaces can be influenced by soil pH, which affects the surface charge of minerals and the speciation of the compound. mdpi.comhoriba.com For instance, Fe-Al oxides are positively charged under acidic conditions and can adsorb negatively charged organic matter, which in turn can sorb neutral compounds. mdpi.com While direct experimental data is lacking, the benzothiazole (B30560) and urea moieties in this compound could potentially form hydrogen bonds with hydroxyl groups on clay mineral surfaces. nih.govmdpi.com

Microbial Degradation Pathways

The microbial breakdown of N-nitroso compounds is a critical component of their environmental fate. While direct research on this compound is limited, the study of other nitrosamines provides significant insights into the potential bacterial processes involved in its transformation.

Role of Specific Bacterial Strains in Nitrosamine (B1359907) Biotransformation

A variety of bacterial species have demonstrated the ability to degrade nitrosamines, often through co-metabolism, where the degradation of the nitrosamine is facilitated by enzymes produced for the metabolism of other substrates. nih.gov The degradation process can occur under both aerobic and anaerobic conditions and involves different enzymatic pathways.

Several bacterial genera have been identified as key players in the biotransformation of nitrosamines. For instance, species of Pseudomonas, Bacillus, Rhodococcus, and Stenotrophomonas have been noted for their capacity to degrade various environmental pollutants, including nitrogen-containing heterocyclic compounds. frontiersin.orgnih.govnih.gov

Studies on N-Nitrosodimethylamine (NDMA), a well-studied nitrosamine, have revealed specific bacterial strains capable of its degradation. Pseudomonas mendocina KR1, for example, can oxidize NDMA to N-nitrodimethylamine (NTDMA). nih.gov This transformation is catalyzed by the toluene-4-monooxygenase (T4MO) enzyme, indicating that bacteria with broad-substrate-specificity monooxygenases could play a role in the initial steps of this compound degradation. nih.gov Similarly, strains of Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, and Proteus mirabilis have shown the ability to reduce the N-oxides of tobacco-specific nitrosamines back to their parent nitrosamine compounds. psu.edu

In anaerobic environments, mixed methanogenic cultures have been shown to degrade nitrosamines like NDMA, N-nitrosomethylethylamine (NMEA), and N-nitrosopyrrolidine (NPYR). researchgate.net The biotransformation in these conditions may involve the reduction of the nitroso group, leading to the cleavage of the N-N bond and the formation of the corresponding secondary amines. researchgate.net

The table below summarizes bacterial strains and their observed activity on various nitrosamine compounds, which can serve as models for understanding the potential biotransformation of this compound.

| Bacterial Strain/Group | Target Nitrosamine/Related Compound | Observed Biotransformation | Reference |

| Pseudomonas mendocina KR1 | N-Nitrosodimethylamine (NDMA) | Oxidation to N-nitrodimethylamine (NTDMA) | nih.gov |

| Mixed Methanogenic Culture | NDMA, NMEA, NPYR | Degradation via co-metabolism | researchgate.net |

| Escherichia coli | Tobacco-specific nitrosamine N-oxides | Reduction to parent nitrosamines | psu.edu |

| Enterobacter cloacae | Tobacco-specific nitrosamine N-oxides | Reduction to parent nitrosamines | psu.edu |

| Klebsiella pneumoniae | Tobacco-specific nitrosamine N-oxides | Reduction to parent nitrosamines | psu.edu |

| Proteus mirabilis | Tobacco-specific nitrosamine N-oxides | Reduction to parent nitrosamines | psu.edu |

| Intestinal Bacteria | Diphenylnitrosamine, Dimethylnitrosamine | Degradation to parent amine and nitrite ion | nih.gov |

Identification of Microbial Degradation Products

The microbial degradation of nitrosamines can lead to a variety of products, depending on the specific bacterial strains and the enzymatic pathways involved. The primary mechanisms appear to be either the oxidation of the nitrogen atom or the reductive cleavage of the N-NO bond.

In the case of NDMA degradation by Pseudomonas mendocina KR1, the initial product identified was N-nitrodimethylamine (NTDMA). nih.gov This product was then further metabolized to N-nitromethylamine and formaldehyde. nih.gov This oxidative pathway suggests that a potential degradation route for this compound could involve the oxidation of the nitroso group to a nitro group, forming N-Nitrobenzthiazuron, which could then undergo further breakdown.

Conversely, studies with intestinal bacteria have shown that the degradation of diphenylnitrosamine and dimethylnitrosamine leads to the formation of the parent secondary amine and nitrite ions. nih.gov This reductive pathway, if applied to this compound, would result in the formation of benzthiazuron (B162183) and a nitrite ion. This pathway is significant as it detoxifies the compound by removing the carcinogenic nitroso group. Anaerobic degradation studies also support the formation of secondary amines as a key step. researchgate.net

Based on analogous compounds, the following table outlines the potential microbial degradation products of this compound.

| Potential Degradation Product | Potential Precursor | Suspected Microbial Pathway | Reference |

| Benzthiazuron | This compound | Reductive cleavage of the N-NO bond | nih.gov |

| Nitrite ion (NO₂⁻) | This compound | Reductive cleavage of the N-NO bond | nih.gov |

| N-Nitrobenzthiazuron | This compound | Oxidation of the nitroso group | nih.gov |

It is important to note that these degradation pathways and products are inferred from studies on other nitrosamines. Specific studies on this compound are required to definitively identify the microorganisms involved and the exact metabolites formed during its biodegradation.

Advanced Analytical Methodologies for N Nitrosobenzthiazuron Research

Chromatographic Techniques for Separation and Detection

The separation and quantification of N-Nitrosobenzthiazuron in various matrices necessitate the use of highly sensitive and selective chromatographic methods. The choice of technique is often dictated by the physicochemical properties of the compound and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of N-nitrosamine impurities in a wide array of substances, including pharmaceutical products. nih.govbiopharmaspec.com Its applicability extends to both volatile and non-volatile compounds, making it a versatile tool for this compound research. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are coupled with mass spectrometers, such as triple quadrupole (TQ-MS) or high-resolution mass spectrometry (HRMS) instruments like Orbitrap or time-of-flight (TOF) analyzers. fda.govlcms.cz

The high sensitivity of LC-MS allows for the detection of trace levels of N-nitrosamines, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. tandfonline.com Method development for this compound would involve optimizing chromatographic conditions to achieve adequate retention and peak shape, as well as tuning the mass spectrometer for selective detection.

Key LC-MS Parameters for Nitrosamine (B1359907) Analysis:

| Parameter | Typical Setting |

| Column | C18 reversed-phase columns are commonly employed. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid. lcms.cz |

| Ionization Mode | Positive electrospray ionization (ESI+) is often preferred for nitrosamines. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan with high resolution for HRMS. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile N-nitrosamines. biopharmaspec.comshimadzu.com Given that this compound may possess sufficient volatility or can be derivatized to become amenable to GC analysis, this method offers high chromatographic resolution and sensitive detection. The use of a triple quadrupole mass spectrometer (GC-MS/MS) enhances selectivity by reducing matrix interference through Multiple Reaction Monitoring (MRM). shimadzu.comgcms.cz

A significant consideration for GC-MS analysis of N-nitrosoureas is their potential for thermal decomposition in the heated injector or column. nih.gov Therefore, method development must carefully optimize injection techniques (e.g., splitless or programmed temperature vaporization) and temperature programs to minimize degradation. nih.gov

Typical GC-MS Conditions for Nitrosamine Analysis:

| Parameter | Typical Setting |

| Column | A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Injection Mode | Splitless injection to maximize sensitivity for trace analysis. shimadzu.com |

| Carrier Gas | Helium or hydrogen at a constant flow rate. |

| Ionization Mode | Electron Ionization (EI) is commonly used. gcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis. gcms.cz |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging and powerful technique that offers an alternative to conventional chromatographic methods for the analysis of N-nitrosamines. nih.govnih.gov CE provides extremely high separation efficiency based on the differential migration of analytes in an electric field. researchgate.net When coupled with a mass spectrometer, it becomes a highly selective and sensitive analytical tool.

For a compound like this compound, CE-MS could offer advantages in terms of minimal sample volume requirements and rapid analysis times. The development of a CE-MS method would focus on the selection of an appropriate background electrolyte to achieve optimal separation and interfacing the CE instrument with the mass spectrometer, often using a sheath-liquid or sheathless interface for electrospray ionization. nih.gov

Supercritical Fluid Chromatography (SFC) in this compound Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com SFC is often considered a type of normal-phase chromatography and can offer rapid separations and reduced solvent consumption compared to HPLC. shimadzu.comwiley.com

For the analysis of this compound, SFC could be particularly advantageous if the compound is amenable to normal-phase separation conditions. The technique's orthogonality to reversed-phase LC provides a valuable tool for confirmatory analysis. wiley.com Modern SFC systems can be coupled with mass spectrometry (SFC-MS), further enhancing their detection capabilities. researchgate.net

Spectroscopic Techniques for Mechanistic Elucidation and Advanced Detection

Spectroscopic techniques are indispensable for probing the chemical properties of this compound, particularly its stability and reaction mechanisms.

Differential UV Spectroscopy in Decomposition Kinetics Studies

While specific studies on the differential UV spectroscopy of this compound are not widely documented, the general principles of UV spectroscopy are applicable to the study of N-nitrosamines. N-nitroso compounds typically exhibit characteristic UV absorption maxima. pmda.go.jp Changes in the UV spectrum over time can be monitored to study the decomposition kinetics of this compound under various conditions (e.g., pH, temperature, light exposure).

Differential UV spectroscopy, which measures the difference in absorbance between a sample and a reference, can be a powerful tool to track the disappearance of the parent compound and the appearance of degradation products. By monitoring the change in absorbance at a specific wavelength corresponding to this compound, the rate of its decomposition can be determined. This information is crucial for understanding the compound's stability and potential degradation pathways. The use of techniques like gas chromatography coupled with vacuum ultraviolet spectroscopy (GC-VUV) on related nitrated compounds has shown success in identifying thermal decomposition products, a principle that could be extended to study this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique crucial for the unambiguous identification and structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity and purity of synthesized this compound.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzothiazole (B30560) ring system would appear in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on the substitution pattern and the electronic effects of the nitroso group. Protons on carbons adjacent to the nitrogen and sulfur atoms will exhibit distinct shifts due to the electronegativity of these heteroatoms.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. rsc.org The carbon atoms in the aromatic benzothiazole ring typically resonate in the range of 110-155 ppm. The presence of the N-nitroso group (N-N=O) significantly influences the chemical shifts of adjacent carbon atoms due to its anisotropic effects, a phenomenon where the magnetic field experienced by a nucleus depends on its orientation relative to the electron cloud of the nitroso group. rsc.orgcdnsciencepub.com This effect can help confirm the position of the nitroso group on the nitrogen atom.

For definitive product identification, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is often utilized to establish the complete bonding framework and confirm the structural integrity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position (Benzothiazole Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~160-170 |

| C4 | ~7.8-8.2 | ~125-130 |

| C5 | ~7.3-7.6 | ~122-127 |

| C6 | ~7.4-7.7 | ~124-128 |

| C7 | ~7.9-8.3 | ~120-125 |

| C3a (bridgehead) | - | ~135-140 |

| C7a (bridgehead) | - | ~150-155 |

Method Development and Validation for Trace Analysis

The detection of this compound at trace levels, particularly in complex samples, necessitates the development and validation of highly sensitive and selective analytical methods. nih.gov Given that N-nitrosamines are often present at very low concentrations (parts per billion or even parts per trillion), robust methodologies are required for accurate quantification. nih.gov The validation process ensures that the chosen analytical method is reliable, reproducible, and fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netnih.gov

Common analytical techniques for trace analysis of N-nitrosamines include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govpmda.go.jp Method development involves optimizing several key parameters:

Sample Preparation: Developing efficient extraction and clean-up procedures to isolate this compound from the sample matrix and remove interfering substances. Techniques like solid-phase extraction (SPE) are frequently employed. nih.gov

Chromatographic Separation: Optimizing the GC or LC conditions (e.g., column type, mobile phase composition, temperature gradient) to achieve good separation of this compound from other components in the sample.

Detection: Fine-tuning the mass spectrometer settings (e.g., ionization mode, selection of precursor and product ions for tandem mass spectrometry, MS/MS) to maximize sensitivity and selectivity.

Validation of the method involves assessing a range of parameters to prove its performance, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Sensitivity and Selectivity Considerations

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected by the analytical method. For trace analysis of this compound, high sensitivity is paramount. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key metrics. The LOD is the lowest concentration that produces a signal distinguishable from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For N-nitrosamines, methods are often developed to achieve LOQs in the low ng/L (ppt) to µg/L (ppb) range. nih.govresearchgate.net

Selectivity is the ability of the method to accurately measure the analyte of interest without interference from other compounds present in the sample matrix. nih.gov Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides excellent selectivity. By monitoring a specific fragmentation transition (from a precursor ion to a product ion) unique to this compound, the detector can distinguish it from co-eluting matrix components, thereby reducing the likelihood of false-positive results. nih.govmdpi.com High-resolution mass spectrometry (HRMS) offers an alternative approach, providing very accurate mass measurements that can differentiate the target analyte from interferences with the same nominal mass. nih.gov

Table 2: Comparison of Analytical Techniques for Trace N-Nitrosamine Analysis

| Technique | Typical Sensitivity (LOQ) | Selectivity | Common Applications |

|---|---|---|---|

| GC-MS/MS | 0.05 - 10 µg/L | High to Very High | Volatile nitrosamines in environmental and industrial samples. nih.gov |

| LC-MS/MS | 0.5 - 20 ng/L | Very High | Both volatile and non-volatile nitrosamines in various matrices. |

| LC-HRMS | 0.3 - 5 ng/L | Excellent | Confirmatory analysis and identification in complex matrices. nih.gov |

| GC-TEA | Low ng/L | High (for N-nitroso group) | Specific for N-nitroso compounds, used in rubber industry. researchgate.net |

Precision and Accuracy in Quantitative Analysis

Precision describes the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). researchgate.net For trace analysis, acceptable precision is often in the range of ≤15-20% RSD. Precision is evaluated at different levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is assessed through recovery studies, where a known amount of this compound standard is added (spiked) into a blank matrix sample. nih.gov The sample is then analyzed, and the percentage of the spiked amount that is detected (% Recovery) is calculated. For trace analysis, accuracy is generally considered acceptable if the mean recovery is within 80-120%. researchgate.net

Table 3: Example Method Validation Data for this compound Analysis in Water This table represents typical performance data for a validated LC-MS/MS method.

| Validation Parameter | Performance Metric | Acceptance Criteria | Result |

|---|---|---|---|

| Linearity | Correlation Coefficient (R²) | ≥ 0.995 | 0.999 |

| Sensitivity | Limit of Quantitation (LOQ) | Report Value | 5 ng/L |

| Accuracy | % Recovery (at 3 concentrations) | 80 - 120% | 95.7% - 108.2% |

| Precision (Repeatability) | % RSD (n=6) | ≤ 15% | 7.8% |

| Precision (Intermediate) | % RSD (n=18, 3 days) | ≤ 20% | 11.3% |

Applications in Complex Matrices (excluding clinical samples)

Analyzing this compound in complex matrices such as industrial wastewater, soil, or manufactured products like rubber presents significant challenges due to the presence of numerous interfering compounds. nih.gov The development of analytical methods for these matrices focuses heavily on robust sample preparation to isolate the target analyte and minimize matrix effects, where other components in the sample can suppress or enhance the instrument's signal for this compound. nih.gov

Industrial Wastewater: N-nitrosamines can be present in the effluents of various industries, including rubber manufacturing and chemical plants. semanticscholar.org Analysis of wastewater requires extensive sample clean-up, often using multi-step solid-phase extraction (SPE), to remove salts, organic matter, and other industrial chemicals that can interfere with the analysis. nih.govepfl.ch Studies have detected various N-nitrosamines in industrial wastewater at concentrations ranging from ng/L to µg/L. semanticscholar.org

Rubber and Polymer Products: Benzothiazole derivatives are used as accelerators in the rubber vulcanization process, and under certain conditions, they can lead to the formation of this compound. nih.gov Analyzing solid rubber samples involves extracting the nitrosamines, often using solvent extraction or thermal desorption. researchgate.net The complex mixture of polymers, fillers (like carbon black), oils, and other additives requires a highly selective analytical method, such as GC with a Thermal Energy Analyzer (TEA) or GC-MS/MS, to achieve accurate quantification. researchgate.netscirp.org

Environmental Samples: The potential for industrial discharge to contaminate the environment necessitates methods for analyzing soil and water. The analytical challenges are similar to those for wastewater, with a focus on achieving very low detection limits to meet environmental quality standards. researchgate.net

Computational and Theoretical Chemistry Studies of N Nitrosobenzthiazuron

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, offer profound insights into the electronic and geometric properties of molecules. jksus.org These first-principles methods are used to describe reaction pathways, quantify thermodynamic and kinetic parameters, and elucidate the electronic characteristics that govern a molecule's reactivity. researchgate.net For the N-nitrosamine class of compounds, these calculations are pivotal in understanding their potential carcinogenicity by modeling their activation and interaction with biological macromolecules. nih.gov

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties and reactivity descriptors. researchgate.netnih.gov These descriptors help in rationalizing the reactivity patterns of molecules. rasayanjournal.co.in

Key global reactivity descriptors calculated for related compounds include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (Δε) is an indicator of chemical reactivity. jksus.orgresearchgate.net

Ionization Potential (I) and Electron Affinity (A) : Related to the HOMO and LUMO energies through Koopman's theorem, these descriptors quantify the energy required to remove an electron and the energy released when an electron is added. rasayanjournal.co.in

Electronegativity (χ), Hardness (η), and Softness (s) : These concepts help in understanding the stability and reactivity of a chemical system. researchgate.net

Electrophilicity Index (ω) : This descriptor measures the propensity of a species to accept electrons. jksus.orgresearchgate.net

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule, predicting where it might be attacked by electrophiles or nucleophiles. rasayanjournal.co.in For N-nitroso compounds, these calculations can help identify the atoms involved in metabolic activation, a key step in their carcinogenic mechanism.

The three-dimensional structure (conformation) and the potential for existing in different structural forms (tautomers) significantly influence a molecule's biological activity. Computational methods are used to explore the potential energy surface of a molecule to identify stable conformers and the energetic favorability of different tautomers. sapub.org

For example, studies on related N-nitroso compounds have utilized DFT methods (like B3LYP) with appropriate basis sets (such as 6-311++G(d,p)) to perform conformational analysis and characterize equilibrium structures. sapub.org Such analyses reveal the relative stabilities of different conformers and tautomers. The stability can be influenced by factors such as resonance, π-electron delocalization, and intramolecular hydrogen bonding. sapub.orgnih.gov In the case of the N-nitroso functionality, resonance involving the nitrogen lone pair and the π* antibonding orbital of the nitroso group is a significant stabilizing factor. sapub.org Understanding the preferred tautomeric and conformational states is crucial as it determines how the molecule interacts with biological targets like enzymes or DNA.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of compounds and their biological activity. jksus.org This technique is widely used to predict the properties of new or untested chemicals, thereby reducing costs and the need for animal testing. nih.gov For N-nitroso compounds, QSAR models are primarily developed to predict their carcinogenic potency. researchgate.netsciforum.net

Predictive QSAR models have been successfully developed for a range of N-nitroso compounds, including N-Nitrosobenzthiazuron, to estimate their carcinogenic potency, often expressed as the TD50 value (the dose rate that would cause tumors in 50% of animals). sciforum.netresearchgate.net

In a notable study, a QSAR model was developed for a dataset of 26 nitroso-compounds, which included N-nitrosamines like this compound. sciforum.netresearchgate.net The model aimed to predict carcinogenic potency in female rats following oral administration. sciforum.net The resulting model demonstrated strong predictive capability, explaining approximately 86% of the variance in the experimental activity. sciforum.netresearchgate.net The robustness and predictive power of the model were confirmed through cross-validation techniques. sciforum.net Such validated models serve as valuable tools for screening and prioritizing chemicals for further testing. researchgate.net

| Statistical Parameter | Value | Description |

|---|---|---|

| N | 26 | Number of compounds in the dataset |

| R² | ~0.86 | Coefficient of determination (explains ~86% of variance) |

| q² | High | Cross-validation coefficient, indicating good predictive ability |

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net These descriptors can be categorized by their dimensionality:

0D Descriptors : These include constitutional descriptors like molecular weight and atom counts. researchgate.netresearchgate.net

1D Descriptors : These are derived from the chemical structure, such as counts of functional groups or fragments. researchgate.netresearchgate.net

2D Descriptors : These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. researchgate.netresearchgate.net

In the QSAR study of nitroso-compounds that included this compound, the most successful model was built using a combination of 0D, 1D, and 2D descriptors calculated using DRAGON software. sciforum.netresearchgate.net The model revealed that carcinogenic activity was influenced by descriptors such as Burden matrix eigenvalues weighted by atomic masses and mean topological charge indices. sciforum.net For instance, the model indicated that the presence of certain substructures (R—CX—R, where X is a heteroatom) has a negative influence on carcinogenic potency. sciforum.net

A critical step in developing a robust QSAR model is the selection of the most relevant molecular descriptors from a vast pool of calculated variables. researchgate.netnih.gov Including irrelevant or redundant descriptors can lead to overfitting and poor predictive performance. researchgate.net The Genetic Algorithm (GA) is a powerful, nature-inspired optimization technique used for variable selection. researchgate.net GAs evolve a population of potential solutions (subsets of descriptors) through processes like crossover and mutation to find the optimal set that yields the most predictive model. researchgate.net

In the QSAR modeling of nitroso-compounds, a Genetic Algorithm was employed as an efficient variable selection procedure to identify the combination of 0D, 1D, and 2D descriptors that resulted in a model with satisfactory predictive ability. sciforum.netresearchgate.net The use of GA is a well-established method in QSAR studies to develop robust models by identifying the subset of descriptors that best captures the structure-activity relationship. nih.govnih.gov

Applicability Domain Assessment for QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools that correlate the structural or property-based features of chemicals with their biological activities, such as toxicity or carcinogenicity. mdpi.comnih.gov For any QSAR model, establishing a defined Applicability Domain (AD) is a critical step mandated by principles from organizations like the Organisation for Economic Co-operation and Development (OECD). nih.gov The AD defines the chemical space—in terms of descriptors and response values—within which the model can make reliable predictions. nih.govnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. nih.gov

For a class of compounds like N-nitroso compounds (NNCs), which are known for their potential toxicity, QSAR models are frequently developed to predict endpoints such as carcinogenicity and acute toxicity. mdpi.comnih.gov The reliability of these predictions is paramount. The AD is determined using various methods, including:

Bounding Box Method: This approach defines the AD as a multidimensional box where each dimension is defined by the minimum and maximum values of each molecular descriptor used in the training set. nih.gov

Distance-Based Methods: These methods assess the similarity or distance of a new compound to the compounds in the training set. A common technique is measuring the distance to the centroid of the training set data. nih.gov

Leverage Approach: In this statistical method, the leverage of a compound indicates its influence on the model. A leverage value higher than a defined threshold suggests the compound is an outlier and may be outside the AD. researchgate.netresearchgate.net

A Williams plot is a graphical tool used to visualize the AD, plotting standardized residuals versus leverage values. This allows for the easy identification of outliers in terms of both response and chemical structure. researchgate.net For a QSAR model developed for N-nitroso compounds, the AD ensures that predictions for a new compound, such as this compound, are only considered reliable if its molecular descriptors fall within the domain established by the model's training set. mdpi.comresearchgate.net

Table 1: Approaches for Applicability Domain (AD) Assessment in QSAR Models

| Method | Description | Primary Use |

| Bounding Box | Defines the AD based on the range (min/max) of descriptor values in the training set. | Simple to implement; defines a hyper-rectangular chemical space. |

| Distance-Based | Calculates the distance of a new compound to the training set compounds (e.g., to the centroid). | Assesses similarity to the core of the training data. |

| Leverage | Statistically determines the influence of a compound on the model based on its descriptor values. | Identifies compounds that are outliers in the descriptor space. |

| Geometrical | Defines the AD based on the geometric boundaries of the training set in the descriptor space. | Provides a more precise boundary of the interpolation space. |

| Probability Density | Models the probability distribution of the training set compounds in the descriptor space. | Assesses the likelihood of a new compound belonging to the same population as the training set. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods that provide detailed insights into the physical movements and dynamic behavior of atoms and molecules over time. nih.govnih.gov For a compound like this compound, MD simulations can elucidate its interactions with biological macromolecules and its behavior in different environments at an atomistic level. nih.gov

MD simulations are instrumental in understanding how a small molecule, or ligand, such as this compound, binds to and interacts with a protein, such as an enzyme active site. frontiersin.orgfrontiersin.org The process typically follows molecular docking, which predicts the preferred binding orientation of the ligand to the protein. MD simulations then refine this static picture by simulating the dynamic evolution of the protein-ligand complex. nih.gov

Key insights gained from these simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates the stability of the binding pose. Lower and stable RMSD values suggest a stable complex. nih.gov

Interaction Analysis: Simulations can map the specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that stabilize the complex. nih.govresearchgate.net These interactions are crucial for understanding the mechanism of action.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations capture these dynamic adjustments, which are often essential for biological function. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net

For example, studies on benzothiazole (B30560) derivatives have used 100-nanosecond MD simulations to confirm the stability of ligand-protein complexes and analyze the detailed interactions within the active site of target proteins. nih.gov Such an approach would be invaluable for identifying potential biological targets of this compound and understanding the structural basis of its activity.

Predictive Toxicology through In Silico Methods (Mechanistic Focus)

In silico toxicology utilizes computational methods to predict the potential toxicity of chemicals, thereby reducing the need for animal testing and providing early warnings in the drug development or chemical safety assessment process. researchgate.netnih.gov For N-nitroso compounds, which are a well-known class of potent toxicants, in silico methods are particularly important for predicting their adverse effects. mdpi.comresearchgate.net

The toxicity of many xenobiotics, including N-nitroso compounds, is often dependent on their metabolic fate. tandfonline.comnih.govtandfonline.com A parent compound may be detoxified or, conversely, bioactivated to a more reactive and toxic metabolite. tandfonline.com In silico systems are designed to predict the metabolic pathways of a chemical by simulating the enzymatic reactions that occur in the body, primarily in the liver. tandfonline.comnih.gov

These prediction tools are typically knowledge-based expert systems that contain a set of biotransformation rules derived from extensive experimental data. nih.gov When the structure of a new compound like this compound is provided as input, these systems apply the relevant rules to predict a series of potential metabolites. nih.gov

Table 2: Common In Silico Metabolism Prediction Platforms

| Platform | Methodology | Prediction Output |

| BioTransformer | A knowledge-based system that predicts metabolism through several transformation types (e.g., Phase I, Phase II, gut microbial). | Generates predicted metabolite structures and pathways. nih.gov |

| Meteor Nexus | An expert system that uses a comprehensive knowledge base of metabolic reactions to predict metabolite structures. | Provides likely metabolites with reasoning and literature references. nih.gov |

| TIMES (Tissue Metabolism Simulator) | A simulator that predicts metabolic maps in different tissues (e.g., liver) and provides reliability estimates for predictions. | Generates metabolic pathways and individual metabolite structures with reliability scores. tandfonline.comnih.gov |

| QSAR Toolbox | Integrates various tools, including metabolism simulators, to support hazard and exposure assessment. | Predicts metabolites as part of a broader chemical safety assessment workflow. nih.gov |

These tools can predict Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation), providing a comprehensive metabolic map. nih.govoup.com This information is critical for understanding whether this compound is likely to be detoxified or activated to reactive intermediates that could be responsible for its toxicity.

Genotoxicity, the property of chemical agents to damage genetic information, is a major concern for N-nitroso compounds, as many are known mutagens and carcinogens. researchgate.netnih.gov Computational methods play a key role in predicting genotoxic potential and elucidating the underlying mechanisms. nih.gov

The primary approaches include:

Structural Alerts: These are specific molecular substructures known to be associated with genotoxicity. Expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) and the OECD QSAR Toolbox contain libraries of structural alerts for genotoxicity. The presence of the N-nitroso group itself is a well-established alert for mutagenicity. researchgate.net

QSAR Models: Statistical-based QSAR models are developed using large datasets of genotoxicity data (e.g., from the Ames test) to predict the genotoxicity of new compounds. These models can provide quantitative predictions of mutagenic potency. researchgate.net

Mechanism-Based Assessment: Advanced computational approaches aim to model the chemical reactions leading to genotoxicity. For N-nitroso compounds, this involves predicting their metabolic activation to electrophilic species (e.g., diazonium ions) that can then form covalent adducts with DNA. nih.gov Quantum chemistry calculations can be used to study the reactivity of these intermediates and their preferred sites of reaction on DNA bases, providing a mechanistic basis for the observed genotoxicity.

By combining these in silico approaches, a comprehensive assessment of the potential genotoxicity of this compound can be performed, identifying the structural features responsible for its activity and predicting the mechanisms by which it may damage DNA. nih.govresearchgate.net

PROBabilistic ASsessment of SActivity (PASS) for Biological Activity Spectrum Prediction

The PASS methodology operates by comparing the structure of a query compound against a large training set of known biologically active substances. This comparison allows for the prediction of a wide range of pharmacological effects and mechanisms of action, expressed as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Despite the absence of specific PASS data for this compound, computational and theoretical chemistry studies on structurally related compounds, such as other N-nitroso compounds, often explore their biological activities, including mutagenic and carcinogenic properties. These studies, however, employ a variety of computational techniques, and the specific predictions and data tables generated by the PASS software for this compound are not available in the current body of scientific literature.

Therefore, a detailed analysis of the predicted biological activity spectrum for this compound, including data tables of predicted activities with Pa and Pi values as generated by PASS, cannot be provided at this time due to the lack of published research on this specific topic.

Future Directions and Emerging Research Avenues for N Nitrosobenzthiazuron

Novel Synthetic Routes and Green Chemistry Approaches

The development of novel and environmentally benign synthetic methodologies for N-Nitrosobenzthiazuron is a key area of future research. Traditional synthetic routes often rely on harsh reagents and produce significant waste streams. The principles of green chemistry are now being applied to devise cleaner, more efficient, and sustainable methods for its production.

Future research will likely focus on several key areas:

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation is a promising green approach that can accelerate reaction rates, improve yields, and reduce the need for harsh solvents and high temperatures. This method offers a more energy-efficient and environmentally friendly alternative to conventional synthesis.

Microwave-Promoted Synthesis: Microwave-assisted organic synthesis is another powerful tool for green chemistry, offering rapid heating, increased reaction rates, and often higher yields with cleaner reaction profiles. documentsdelivered.com Research into microwave-promoted synthesis of this compound could lead to more efficient and sustainable production processes.

Catalytic Approaches: The development of novel catalysts, including biocatalysts and nanocatalysts, could revolutionize the synthesis of this compound. These catalysts can offer high selectivity and efficiency under mild reaction conditions, minimizing waste and energy consumption.

Benign Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. Research into the synthesis of this compound in these benign solvent systems is a critical step towards a more sustainable chemical industry. nih.gov

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, reduced energy consumption, use of greener solvents. |

| Microwave-Promoted Synthesis | Rapid and uniform heating, shorter reaction times, improved yields, potential for solvent-free reactions. documentsdelivered.com |

| Novel Catalysis | High selectivity, mild reaction conditions, reduced waste, potential for asymmetric synthesis. |

| Environmentally Benign Solvents | Reduced environmental impact, improved safety, potential for easier product separation. nih.gov |

Advanced Mechanistic Investigations of Environmental Persistence

Understanding the environmental fate and persistence of this compound is crucial for assessing its potential ecological risks. Future research will employ advanced analytical techniques and experimental designs to elucidate the mechanisms governing its persistence in various environmental compartments. A key focus will be on adherence to and refinement of standardized testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). cefic-lri.orgnih.govdtu.dkoecd.orgoecd.org

Key research avenues include:

Photodegradation Studies: N-nitrosamines are known to be susceptible to photodegradation by UV irradiation. oak.go.krresearchgate.netsci-hub.sehep.com.cn Detailed studies on the photodegradation of this compound in aqueous environments will be essential to determine its atmospheric and aquatic persistence. oak.go.krresearchgate.netsci-hub.se Research will likely investigate the effects of pH, dissolved organic matter, and other water quality parameters on its degradation kinetics and transformation products. oak.go.krhep.com.cn The use of photocatalysts, such as N-doped TiO2, could also be explored as a potential remediation strategy. mdpi.com

Biodegradation Pathways: Investigating the microbial degradation of this compound in soil and sediment is critical. This involves identifying the microorganisms capable of its transformation, elucidating the enzymatic pathways involved, and characterizing the resulting metabolites. Such studies are crucial for understanding its natural attenuation in the environment.

Formation of Non-Extractable Residues (NERs): A significant portion of a chemical's mass in environmental fate studies can become bound to soil and sediment matrices, forming non-extractable residues (NERs). dtu.dk Future research needs to characterize the nature and bioavailability of this compound-derived NERs to accurately assess its long-term environmental persistence and risk. dtu.dk

Simulation Studies: Conducting simulation studies that mimic realistic environmental conditions, as outlined in OECD guidelines (e.g., OECD 307, 308, 309), will be vital for generating robust data on the persistence of this compound. cefic-lri.orgdtu.dk

| Environmental Process | Key Research Questions for this compound | Relevant OECD Guidelines |

| Photodegradation | What are the quantum yields and degradation products in different water matrices? How do environmental factors like pH and DOM influence degradation rates? oak.go.krhep.com.cn | OECD Guideline for Testing of Chemicals |

| Biodegradation | Which microbial communities and enzymatic pathways are responsible for its degradation in soil and water? What are the primary metabolites? | OECD 307, 308, 309 dtu.dk |

| NER Formation | What is the extent and nature of NER formation in different soil and sediment types? Is the bound residue bioavailable? dtu.dk | OECD Guidance on NERs dtu.dk |

| Overall Persistence | What is the overall environmental half-life under various realistic scenarios? | OECD 407, 452 nih.govoecd.orgoecd.org |

Integration of Multi-Omics Data in Understanding Molecular Interactions

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the molecular interactions of this compound with biological systems. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of its mode of action and potential toxicity pathways. nih.govnih.govresearchgate.netisc.ac

Emerging research will likely focus on:

Proteomic Profiling: Proteomics studies can identify changes in protein expression and post-translational modifications in cells or organisms exposed to this compound. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net This can reveal key proteins and pathways that are perturbed by the compound, providing insights into its mechanism of action and potential biomarkers of exposure. researchgate.netnih.govnih.govfrontiersin.org